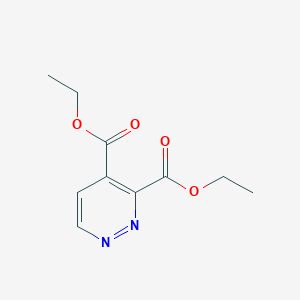

Diethyl pyridazine-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridazine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTDNBVRYCDLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis from Substituted Precursors:

IEDDA Reactions: This method is highly flexible, allowing for the introduction of substituents at various positions. Using a 3,6-disubstituted-1,2,4,5-tetrazine and reacting it with diethyl acetylenedicarboxylate (B1228247) will yield a 5,6-disubstituted pyridazine-3,4-dicarboxylate. Conversely, reacting a simple tetrazine with a substituted alkyne allows for the introduction of functionality at the 3- and 4-positions. rsc.org

Condensation Reactions: The condensation of a substituted 1,2-dicarbonyl compound with hydrazine (B178648) provides a direct route to 5,6-disubstituted pyridazines. For example, the reaction of benzilmonohydrazone (derived from benzil) leads to diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate. tandfonline.com Using a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of a substituent on one of the ring nitrogen atoms, leading to pyridazinium salts.

Post Synthetic Functionalization:

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing reaction conditions is crucial for improving the efficiency, yield, and scalability of synthetic routes to pyridazines. researchgate.net Several factors, including solvent, catalyst, temperature, and the use of non-conventional energy sources, have been explored to enhance these syntheses.

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. In radical ethoxycarbonylation, changing the organic solvent from dichloromethane (B109758) to toluene (B28343) was found to optimize the yield of the desired diester to 94%. clockss.org In IEDDA reactions with tetrazines, using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to improve reaction rates and regioselectivity. rsc.org

Catalysis: Lewis acid mediation can be employed in IEDDA reactions to enhance the reactivity of the components. organic-chemistry.org Copper(II) catalysis has been used in the aerobic cyclization of β,γ-unsaturated hydrazones to afford pyridazines, where the choice of solvent (acetonitrile vs. acetic acid) determines whether the dihydropyridazine (B8628806) or the fully aromatized pyridazine is obtained. organic-chemistry.org

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields in condensation reactions. For example, the one-pot conversion of a hydrazone to a fused pyridazine derivative was achieved solvent-free using microwave heating. mdpi.com

Temperature and Reaction Time: Careful control of temperature is essential. Some IEDDA reactions proceed efficiently at room temperature, while others require heating to achieve reasonable rates. nih.gov Optimization studies often involve screening different temperatures to balance reaction speed against the formation of side products. For instance, the IEDDA reaction between a tetrazine and an enol ether required heating at 110°C for 48 hours to achieve full conversion. d-nb.info

The table below summarizes some optimized conditions for pyridazine synthesis.

Chemical Reactivity and Mechanistic Investigations of Diethyl Pyridazine 3,4 Dicarboxylate

Electrophilic Character of the Pyridazine (B1198779) Nucleus and Nucleophilic Attack

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further amplified in Diethyl Pyridazine-3,4-dicarboxylate by the electron-withdrawing effects of the two carboxylate groups at the 3 and 4 positions. Consequently, the carbon atoms of the pyridazine nucleus, particularly those adjacent to the nitrogen atoms and bearing the ester groups, exhibit a significant electrophilic character. This heightened electrophilicity makes the pyridazine core susceptible to attack by a variety of nucleophiles.

Nucleophilic substitution reactions on the pyridazine ring, which are generally difficult for less activated pyridines, can proceed under suitable conditions. While specific studies detailing the reaction of this compound with a wide range of nucleophiles are not extensively documented, its reactivity can be inferred from related pyridazine systems. For instance, reactions with 1,3-binucleophiles can lead to the formation of spirocyclic compounds. In such reactions, the initial step involves the nucleophilic attack of one of the nucleophilic centers on an electrophilic carbon of the pyridazine ring, followed by an intramolecular cyclization.

The reaction of a related compound, diethyl pyridazine-4,5-dicarboxylate, with 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride results in the formation of a tetra-azaspiro nih.govnih.govdecadiene derivative. This transformation highlights the susceptibility of the pyridazine core to nucleophilic attack, leading to complex heterocyclic structures. Similarly, reactions with carbanionic nucleophiles derived from diethyl succinate (B1194679) and diethyl glutarate have been shown to yield condensed and spirocyclic products, respectively.

The general mechanism for nucleophilic aromatic substitution on such electron-deficient systems typically proceeds via an addition-elimination pathway. The nucleophile adds to an electron-deficient carbon atom of the pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group, if present, or other subsequent reaction steps restore the aromaticity of the ring system. In the case of this compound, while there isn't a conventional leaving group on the ring, the initial nucleophilic addition can be followed by various transformations, including ring-opening or condensation reactions, depending on the nature of the nucleophile and the reaction conditions.

Transformations of Ester Functionalities: Hydrolysis and Transesterification

The two ethyl ester groups of this compound are key functional handles that can be readily transformed, providing access to other important derivatives such as the corresponding dicarboxylic acid or other esters.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid, Pyridazine-3,4-dicarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is a common method for this transformation. The reaction typically involves treating the diester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification of the resulting carboxylate salt. The selective monohydrolysis of symmetric diesters can sometimes be challenging, often yielding a mixture of the diacid, monoester, and unreacted starting material. However, specific conditions can be optimized to favor the formation of the monoester. For similar aromatic dicarboxylates, the use of phase-transfer catalysts has been shown to improve the selectivity of monohydrolysis. nih.gov

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate anion. In the final step, acidification protonates the carboxylate to give the carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Full Hydrolysis | NaOH (aq), Heat; then HCl (aq) | Pyridazine-3,4-dicarboxylic acid |

| Monohydrolysis (potential) | Controlled amount of base, specific solvent systems | Ethyl 4-carboxypyridazine-3-carboxylate |

Transesterification: Transesterification allows for the conversion of the ethyl esters to other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol (e.g., methanol, propanol). The equilibrium of the reaction can be shifted towards the product side by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction. While specific literature on the transesterification of this compound is scarce, this is a standard transformation for esters. The mechanism is analogous to that of hydrolysis, with an alkoxide ion (in base-catalyzed transesterification) or another alcohol molecule (in acid-catalyzed transesterification) acting as the nucleophile.

Cycloaddition Reactivity: Role as Dienophile or Azadiene

The conjugated π-system of the pyridazine ring allows this compound to participate in cycloaddition reactions, acting either as a 4π-electron component (azadiene) or, in principle, as a 2π-electron component (dienophile).

Role as an Azadiene: The electron-deficient nature of the pyridazine ring makes it an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. quora.com In this type of [4+2] cycloaddition, the electron-poor diene (in this case, the pyridazine) reacts with an electron-rich dienophile, such as an enamine, an enol ether, or a strained alkene. The reaction is initiated by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. The low-lying LUMO of the electron-deficient pyridazine ring facilitates this interaction.

The cycloaddition is typically followed by a retro-Diels-Alder reaction, often with the extrusion of a stable small molecule like nitrogen gas (from a tetrazine precursor to a pyridazine) or, in the case of pyridazines themselves, the reaction can lead to the formation of a new heterocyclic or carbocyclic ring system after a series of steps. Intramolecular IEDDA reactions of pyridazines bearing an appropriate dienophilic side chain have been shown to be a valuable method for the construction of fused ring systems. mdpi.com

Role as a Dienophile: While the primary mode of cycloaddition reactivity for pyridazines is as an azadiene, the double bond between C4 and C5 could potentially act as a dienophile in a normal-electron-demand Diels-Alder reaction with an electron-rich diene. However, the aromaticity of the pyridazine ring would need to be overcome, making this a less favorable pathway. The presence of the electron-withdrawing ester groups at C3 and C4 would further decrease the electron density of the C4-C5 double bond, which could in principle enhance its dienophilic character. Nevertheless, examples of this compound acting as a dienophile are not well-documented, and its role as an azadiene in IEDDA reactions is the more prominent and synthetically useful mode of cycloaddition reactivity. nih.govnih.govresearchgate.netsemanticscholar.orgorganic-chemistry.org

Detailed Mechanistic Elucidation of Key Chemical Transformations

A deeper understanding of the reactivity of this compound can be gained by examining the mechanisms of its key transformations.

Mechanism of Nucleophilic Acyl Substitution (Hydrolysis): The base-catalyzed hydrolysis of the ester functionalities follows a well-established nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate where the carbon atom is sp³-hybridized.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the departure of the ethoxide ion (⁻OEt) as the leaving group.

Proton Transfer: The ethoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, leading to a carboxylate anion and ethanol. This step is essentially irreversible and drives the reaction to completion.

Acidification: In a separate workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate anion to yield the final carboxylic acid product.

Mechanism of Inverse-Electron-Demand Diels-Alder Reaction: The mechanism of the IEDDA reaction involving a pyridazine as the azadiene is a concerted, pericyclic process.

Frontier Molecular Orbital Interaction: The reaction is governed by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient pyridazine ring. The small energy gap between these orbitals allows for a facile reaction.

Concerted [4+2] Cycloaddition: The diene and dienophile approach each other in a specific orientation, and the new sigma bonds are formed in a single, concerted step through a cyclic transition state. This leads to the formation of a bicyclic adduct.

Rearomatization/Further Reaction: The initially formed bicyclic adduct is often unstable and can undergo various subsequent reactions to achieve a more stable product. In many cases involving pyridazine precursors like tetrazines, a retro-Diels-Alder reaction occurs with the extrusion of dinitrogen (N₂), leading to a dihydropyridazine (B8628806) which can then be oxidized to the pyridazine. When pyridazine itself reacts, the bicyclic adduct may undergo ring-opening or other rearrangements. The specific pathway depends on the substituents and the reaction conditions. Computational studies have been instrumental in understanding the transition states and reaction pathways of these cycloaddition reactions. acs.org

Applications in Advanced Organic Synthesis

Utilization as a Crucial Building Block for Complex Heterocyclic Systems

The electron-deficient nature of the pyridazine (B1198779) ring allows it to function as a diene in inverse-electron-demand Diels-Alder reactions, a powerful strategy for the synthesis of polycyclic and fused heterocyclic systems. quora.comorganic-chemistry.org This reactivity is a cornerstone of its application in building molecular complexity. For instance, diethyl pyridazine-3,4-dicarboxylate has been shown to undergo condensation reactions with binucleophiles to create intricate spiro-heterocycles. In one notable reaction, it condenses with 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride to yield ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetraazaspiro mdpi.comacs.orgdeca-6,9-diene-10-carboxylate, a complex spiro compound. researchgate.net

Furthermore, the pyridazine-3,4-dicarboxylate scaffold is a key precursor for a variety of fused heterocyclic systems. Research has demonstrated its utility in the synthesis of thieno[3,4-d]pyridazines and pyrido[3,4-c]pyridazines. scilit.com These synthetic pathways leverage the inherent reactivity of the pyridazine core to construct bicyclic and tricyclic structures that are of significant interest in medicinal chemistry and materials science. mdpi.com The intramolecular variant of the Diels-Alder reaction using pyridazine derivatives with tethered acetylenic side-chains has also been established as a valuable method for constructing fused aromatic systems. acs.org

Table 1: Synthesis of Complex Heterocyclic Systems

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

|---|---|---|---|

| This compound | 1,3-Diphenylguanidine, Sodium Hydride | Ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetraazaspiro mdpi.comacs.orgdeca-6,9-diene-10-carboxylate | researchgate.net |

| Pyridazine Precursors | Various | Thieno[3,4-d]pyridazines | scilit.com |

| Pyridazine Precursors | Various | Pyrido[3,4-c]pyridazines | mdpi.comscilit.com |

| 1,2,3-Triazines (as precursors) | 1-Propynylamines | Functionalized Pyridazines | organic-chemistry.orgfigshare.com |

Precursor in the Design and Synthesis of Functionalized Organic Molecules

This compound serves as a versatile precursor for a wide range of functionalized organic molecules due to the reactivity of both its pyridazine core and its ester side chains. The two diethyl ester groups can be readily transformed into other functional groups, providing a gateway to diverse molecular architectures. Common transformations include:

Hydrolysis to the corresponding pyridazine-3,4-dicarboxylic acid.

Reduction to yield the corresponding diol, (pyridazine-3,4-diyl)dimethanol.

Amidation through reaction with amines to form diamides.

The pyridazine ring itself possesses enhanced electrophilicity due to the two adjacent nitrogen atoms. This property facilitates nucleophilic substitution reactions at the ring, a type of reactivity not typically observed in analogous pyridine (B92270) systems. This allows for the direct introduction of various substituents onto the heterocyclic core, further expanding the range of accessible functionalized molecules.

Role in the Construction of Fluorescent Probes and Conjugated Organic Frameworks

While pyridazine derivatives and molecules containing dicarboxylate linkers are classes of compounds known to be used in the development of functional materials, the specific use of this compound as a direct building block for fluorescent probes or conjugated organic frameworks is not widely documented in available scientific literature. The synthesis of such materials often relies on molecules with specific photophysical properties or rigid geometries suitable for forming extended porous structures, and other pyridazine or pyridine isomers have been more commonly employed for these purposes. ambeed.com

Synthesis of Polyfunctionalized Pyridazine Scaffolds

The synthesis of polyfunctionalized pyridazine scaffolds is a key area of research, as these highly substituted heterocyclic systems are considered privileged structures in drug design. researchgate.netmdpi.com this compound is an ideal starting point for creating such scaffolds. The ester groups not only represent initial points of functionality but can also be used to modulate the reactivity of the pyridazine ring and direct the introduction of additional substituents.

Strategies for polyfunctionalization often involve a sequence of reactions to introduce a variety of chemical groups at different positions on the ring. scilit.com For example, the ester groups can be converted into functionalities that facilitate palladium-catalyzed cross-coupling reactions or directed ortho-metalation, enabling the installation of aryl, alkyl, or other carbon-based substituents. Concurrently, the inherent electrophilicity of the pyridazine ring can be exploited to introduce nitrogen, oxygen, or sulfur nucleophiles. This multi-pronged approach allows for the systematic and controlled synthesis of pyridazines with diverse functional group arrays, creating libraries of compounds for screening in medicinal chemistry and materials science applications. researchgate.net

Coordination Chemistry of Pyridazine Dicarboxylate Ligands

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Pyridazine-dicarboxylate ligands exhibit remarkable versatility in their coordination to metal ions, a consequence of the multiple donor sites available: the two nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the two carboxylate (or ester) groups. The specific binding mode adopted is influenced by several factors, including the metal ion's identity, the position of the substituents on the pyridazine ring, and the reaction conditions.

Research on related pyridine-dicarboxylate esters has shown that these ligands can coordinate to metal centers in a bidentate fashion through their heterocyclic nitrogen atoms. For instance, a series of copper(II) complexes with various pyridine-4,5-dicarboxylate esters demonstrated this bidentate coordination, resulting in distorted square-pyramidal or elongated octahedral geometries around the copper(II) ion. rsc.org In these structures, the coordination sphere is typically completed by other ligands such as nitrate (B79036) or chloride ions and water molecules. rsc.org

While direct coordination of the ester carbonyl oxygen is less common than for deprotonated carboxylates, it is not precluded. More frequently, under the hydro(solvo)thermal conditions often used for the synthesis of coordination polymers, diethyl pyridazine-dicarboxylates undergo in situ hydrolysis to the corresponding dicarboxylate anions. These anions are powerful chelating and bridging ligands. The resulting pyridazine-dicarboxylic acids can then coordinate to metal ions through a variety of modes, including:

Chelating bidentate: using one nitrogen atom and an oxygen atom from an adjacent carboxylate group.

Bridging: connecting two or more metal centers, utilizing either the pyridazine nitrogen atoms or the carboxylate groups. This bridging is fundamental to the formation of extended one-, two-, or three-dimensional structures.

The coordination geometry around the metal center is consequently diverse, ranging from tetrahedral and square planar to octahedral and even higher coordination numbers, depending on the metal ion and the number and type of coordinating ligands. nih.govworktribe.com For example, in complexes with first-row transition metals, penta- or hexa-coordinated metal centers are common. wikipedia.org

| Ligand Type | Typical Coordination Mode(s) | Resulting Metal Geometry | Reference(s) |

| Pyridine-dicarboxylate Esters | Bidentate (N,N') | Distorted Square-Pyramidal, Octahedral | rsc.org |

| Pyridazine-dicarboxylic Acids | Chelating (N,O), Bridging | Tetrahedral, Octahedral, etc. | nih.govwikipedia.org |

Formation of Metal-Organic Frameworks and Coordination Polymers

Diethyl pyridazine-3,4-dicarboxylate and its isomers are valuable precursors for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). rsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with potential applications in gas storage, separation, and catalysis.

The formation of these extended networks often relies on the in situ hydrolysis of the diethyl ester to the pyridazine-dicarboxylate anion under solvothermal conditions. This resulting dianion acts as a robust linker, bridging multiple metal centers to build up the framework. The structure of the final MOF or CP can be a one-dimensional chain, a two-dimensional layer, or a three-dimensional network. For example, studies on pyridine-2,3-dicarboxylic acid have shown the formation of 3D coordination polymers with metal ions like copper, zinc, and cadmium, where the ligand and other linkers connect metal nodes. researchgate.net In some cases, these 2D layers can interpenetrate to form complex 3D motifs. researchgate.net

The choice of solvent and ancillary ligands (secondary ligands in the coordination sphere) also plays a critical role in determining the final architecture. Reactions involving pyridine-dicarboxamide ligands with manganese(II) and cadmium(II) have yielded various new coordination polymer species, highlighting the synthetic versatility of these systems. wikipedia.org The resulting frameworks can exhibit diverse topologies, such as the (4, 4) topology observed in some 2D layers, which can further interlock to create intricate 3D structures. researchgate.net

Influence of Metal Ionic Size and Ligand Substitution on Coordination Architectures

The final structure of a coordination polymer is a delicate balance of several factors, with the ionic radius of the metal cation and the substitution pattern on the organic ligand playing crucial roles.

Metal Ionic Size: The size of the metal ion directly influences its preferred coordination number and the geometry of the resulting complex. Larger metal ions can accommodate more ligands, leading to higher coordination numbers and potentially different structural outcomes compared to smaller ions under identical conditions. For instance, in a study of heterometallic complexes with cyclobutane-1,1-dicarboxylate, an increase in the d-metal ionic radius from zinc(II) to cadmium(II) resulted in a decrease in the dimensionality of the coordination polymer from a layered (2D) to a chain (1D) structure. acs.org Similarly, in a series of complexes with dimethyl pyridine-2,6-dicarboxylate, Ca(II) and Sr(II) formed ionic compounds with complex cations and [Co(NCS)4]2- anions, while the larger Ba(II) ion formed a molecular complex where the components were linked by bridging ligands. rsc.org

Ligand Substitution: The nature and position of substituents on the pyridazine-dicarboxylate ligand profoundly affect the resulting coordination architecture. Steric hindrance from bulky substituents can prevent the formation of highly condensed structures, favoring lower-dimensional polymers or discrete complexes. Electronic effects of substituents can modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds. For example, the introduction of different substituents on pyridazine-based ligands has been shown to dictate whether the resulting complexes are mononuclear or dinuclear. Furthermore, the flexibility or rigidity of the ligand backbone is a key determinant; flexible ligands can adapt to different coordination environments, leading to a wider range of structural possibilities.

| Factor | Influence on Coordination Architecture | Example | Reference(s) |

| Metal Ionic Radius | Affects coordination number and dimensionality of the polymer. | Change from 2D layer to 1D chain when replacing Zn(II) with Cd(II). | acs.org |

| Ligand Substitution | Steric and electronic effects can control nuclearity and dimensionality. | Substituents on pyridazine ring determine ML vs. ML2 complex formation. |

Supramolecular Assembly Driven by Coordination and Hydrogen Bonding

Beyond the primary coordination bonds that form the backbone of metal-organic complexes, weaker, non-covalent interactions are critical in dictating the final three-dimensional arrangement, or supramolecular assembly. Hydrogen bonding and π-π stacking interactions are particularly important in the crystal engineering of pyridazine-dicarboxylate systems.

Theoretical and Computational Studies on Pyridazine 3,4 Dicarboxylate Systems

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecular systems, offering insights that complement experimental findings. For pyridazine-3,4-dicarboxylate systems, particularly diethyl pyridazine-3,4-dicarboxylate, theoretical studies are crucial for understanding their electronic structure, stability, and reactivity. These studies employ a range of quantum chemical methods to model the molecule's behavior at the atomic level.

Advanced Analytical and Spectroscopic Techniques in Pyridazine Dicarboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like diethyl pyridazine-3,4-dicarboxylate. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the ethyl ester groups. The two protons on the pyridazine ring would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and carboxylate groups. The ethyl groups would give rise to a characteristic quartet and triplet pattern, corresponding to the methylene (-CH₂) and methyl (-CH₃) protons, respectively.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display unique signals for each carbon atom in the pyridazine ring and the two equivalent ethyl ester groups. The carbonyl carbons of the ester groups are expected to resonate at a significantly downfield chemical shift. The carbon atoms of the pyridazine ring will have chemical shifts characteristic of aromatic heterocyclic systems.

2D NMR Techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. nih.gov A COSY spectrum would reveal the coupling between adjacent protons on the pyridazine ring, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, confirming the placement of the ethyl ester groups on the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine-H | 9.0 - 9.5 | - |

| Pyridazine-C | - | 130 - 155 |

| -OCH₂CH₃ | 4.3 - 4.5 (quartet) | 60 - 65 |

| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | 13 - 15 |

| C=O | - | 165 - 175 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrations of the ester functional groups and the aromatic pyridazine ring. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the region of 1700-1750 cm⁻¹. nih.gov Vibrations associated with the C-O stretching of the esters would also be present. The aromatic C-H and C=C/C=N stretching vibrations of the pyridazine ring would appear at their characteristic frequencies. liberty.edu

Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The symmetric vibrations of the pyridazine ring are often more prominent in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1700 - 1750 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS) in its basic form provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₀H₁₂N₂O₄).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the precise elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ or other adducts, which can be further analyzed. nih.gov The fragmentation of the molecular ion can provide valuable structural information, with common fragmentation pathways for diethyl esters including the loss of an ethoxy group (-OCH₂CH₃) or an ethyl group (-CH₂CH₃). acs.orgwhitman.edu

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.22 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 225.08 |

| Common Fragments | Loss of -OCH₂CH₃, -COOCH₂CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the pyridazine ring and the carbonyl groups of the esters. nist.gov The position and intensity of these absorption bands are influenced by the electronic nature of the pyridazine ring and the ester substituents. The solvent used for the analysis can also affect the absorption maxima. sielc.com

Chromatographic Methods for Separation, Purity Assessment, and Quantitation (HPLC, GC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for assessing its purity, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. A suitable reversed-phase HPLC method can be developed to separate this compound from impurities, with detection typically performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. This compound, being an ester, is generally amenable to GC analysis. The gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the eluted compound. ekb.eg

Thermal Analysis Techniques (e.g., DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of a compound, including its melting point, boiling point, and thermal stability. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The thermal stability of the compound can also be assessed by observing the temperature at which decomposition begins. For instance, the related diethyl furoxan-3,4-dicarboxylate has been shown to be stable below 200 °C but decomposes exothermically at 265 °C. osti.gov

Biological Activity Research and Mechanistic Insights of Pyridazine Dicarboxylates

Evaluation of Antimicrobial and Antifungal Potential

The pyridazine (B1198779) scaffold is a common feature in many compounds investigated for their antimicrobial and antifungal properties. Research has demonstrated that derivatives of pyridazine can exhibit significant activity against a variety of bacterial and fungal strains.

A study on novel pyridazine derivatives revealed strong to very strong antibacterial activity, particularly against Gram-negative bacteria. scilit.com In this research, chloro-derivatives of pyridazine showed the highest antibacterial efficacy, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. scilit.com However, these compounds did not exhibit significant antifungal activity within the same concentration range. scilit.com

In another study, ruthenium complexes with pyridazine-3-carboxylic acid were synthesized and evaluated for their impact on the planktonic growth of selected bacterial strains. mdpi.com The results indicated that these complexes possess antibacterial properties. mdpi.com Further research into pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, which are fused pyridazine derivatives, also reported antimicrobial activity against five different microorganisms. nih.gov

The antimicrobial potential of pyridazine derivatives is often linked to the nature and position of substituents on the pyridazine ring. For instance, a comparative analysis of various pyridazinium compounds highlighted that cis-isomers are consistently more active than their trans-isomers. mdpi.com Furthermore, in the pyrrolopyridazine series, saturated or partially saturated compounds demonstrated stronger activity compared to their aromatic counterparts. mdpi.com The selectivity of these compounds against different microbial species was also found to be influenced by the substituents. Saturated derivatives were more effective against Pseudomonas aeruginosa and Candida albicans, partially saturated ones against Staphylococcus aureus and Bacillus subtilis, while aromatic derivatives were most active against Bacillus subtilis. mdpi.com

Table 1: Antimicrobial Activity of Representative Pyridazine Derivatives

| Compound Type | Target Microorganism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Chloro-derivatives of Pyridazine | E. coli, P. aeruginosa, S. marcescens | MICs: 0.892–3.744 µg/mL | scilit.com |

| Saturated Pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Stronger activity than aromatic derivatives | mdpi.com |

| Partially Saturated Pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | Stronger activity than aromatic derivatives | mdpi.com |

Investigation of Anticancer and Cytotoxic Effects

The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their anticancer and cytotoxic effects. nih.gov These compounds have been shown to target a diverse array of biological processes involved in the initiation and progression of cancer. nih.gov

A study on novel pyrimido-pyridazine derivatives reported significant antitumor activity against human breast adenocarcinoma cell lines, MDA-MB-231. niif.hurjptonline.org One of the tested compounds, compound 2b, was found to induce apoptosis and arrest cells in the S-phase of the cell cycle in vitro. niif.hu In vivo studies on lymphoma-bearing mice showed that this compound significantly increased lifespan and reduced tumor growth. niif.hu

The cytotoxic potential of pyridazine derivatives is highly dependent on their chemical structure. For example, in a series of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives, the nature of the substituent at the C-2 position, whether electron-withdrawing or electron-donating, was found to greatly impact the resulting anticancer activity in different cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Representative Pyridazine Derivatives

| Compound Series | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| Pyrimido-pyridazine derivative (2b) | MDA-MB-231 (Breast Cancer) | IC50 of 60 µM | rjptonline.org |

| Pyrimido-pyridazine derivative (2k) | MDA-MB-231 (Breast Cancer) | IC50 of 80 µM | rjptonline.org |

Studies on Mechanisms of Action in Biological Systems (e.g., enzyme inhibition, heme synthesis modulation)

Some pyridazine derivatives have been investigated as inhibitors of specific enzymes. For instance, certain pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX2), an enzyme involved in inflammation. Other derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), which also plays a role in inflammatory processes.

Although direct evidence is lacking for diethyl pyridazine-3,4-dicarboxylate, the broader class of nitrogen-containing heterocyclic compounds has been studied in the context of heme biosynthesis. For example, isoniazid, a drug containing a pyridine (B92270) ring, and its metabolites have been shown to modulate heme biosynthesis. semanticscholar.org Specifically, the metabolite hydrazine (B178648) upregulates aminolevulinic acid synthase 1 (ALAS1), while another metabolite, pyridoxal (B1214274) isonicotinoyl hydrazone (PIH), downregulates ferrochelatase (FECH), both of which are key enzymes in the heme synthesis pathway. semanticscholar.org This suggests that pyridazine-containing compounds could potentially interact with this pathway, although further research is needed to confirm this for pyridazine dicarboxylates.

Structure-Activity Relationship (SAR) Investigations of Active Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective therapeutic agents. For pyridazine derivatives, several SAR studies have been conducted to elucidate the key structural features responsible for their antimicrobial and anticancer effects.

In the realm of anticancer research, SAR studies of pyridazine-containing molecules have highlighted the importance of the pyridazine core as a scaffold for interacting with various biological targets. nih.gov The substituents on the pyridazine ring are key to modulating the potency and selectivity of these compounds. For example, in a series of pyrimido-pyridazine derivatives, the nature of the substituent introduced via Ullmann arylation was critical for their anticancer potential against breast cancer cell lines. niif.hurjptonline.org Similarly, for imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, modifications at the C-2 position with different electron-donating or electron-withdrawing groups significantly influenced their cytotoxic effects on various cancer cells. nih.gov These findings underscore the importance of systematic structural modifications to optimize the therapeutic properties of pyridazine-based drug candidates.

Research on Anti-Biofilm Activity

Bacterial biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antimicrobial agents. The development of compounds that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.

While specific studies on the anti-biofilm activity of this compound are not available, research on related pyridazine derivatives has shown promise. Ruthenium complexes incorporating pyridazine-3-carboxylic acid have been synthesized and evaluated for their ability to interfere with the formation of Pseudomonas aeruginosa PAO1 biofilms. mdpi.com The results demonstrated that these complexes exhibit anti-biofilm activity, and this activity was superior to that of the free pyridazine-3-carboxylic acid ligand. mdpi.com

In one study, a Ru(II) complex at a concentration of 1 mM was able to reduce biofilm biomass by 55%. mdpi.com Furthermore, at a concentration of 0.5 mM, both Ru(II) and a Ru(III) complex inhibited biofilm biomass by 66%, an effect comparable to the standard antibiotic ciprofloxacin. mdpi.com These findings suggest that metal complexes of pyridazine carboxylic acids could be a promising avenue for the development of novel anti-biofilm agents. The mechanism of action is thought to involve the inhibition of virulence factors, such as pyoverdine production, which is crucial for biofilm formation and pathogenesis in P. aeruginosa. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chloramphenicol |

| Pyridazine-3-carboxylic acid |

| Ruthenium(II) complex with pyridazine-3-carboxylic acid |

| Ruthenium(III) complex with pyridazine-3-carboxylic acid |

| Ciprofloxacin |

| Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines |

| Pyrrolopyridazines |

| Pyrimido-pyridazine derivatives |

| Imidazo[1,2-a]pyrazine derivatives |

| Imidazo[1,2-a]pyridine derivatives |

| Cyclooxygenase 2 (COX2) |

| Phosphodiesterase type 4 (PDE4) |

| Isoniazid |

| Hydrazine |

| Pyridoxal isonicotinoyl hydrazone (PIH) |

| Aminolevulinic acid synthase 1 (ALAS1) |

Current Research Trends and Future Directions for Diethyl Pyridazine 3,4 Dicarboxylate

Emerging Applications in Pharmaceutical and Agrochemical Development

The pyridazine (B1198779) scaffold is a component of several therapeutic agents, and ongoing research seeks to expand its role in medicinal chemistry. nih.gov While direct applications of diethyl pyridazine-3,4-dicarboxylate are still emerging, its utility as a synthetic intermediate is a key area of focus. The pyrido[3,4-c]pyridazine (B3354903) system, which can be synthesized from pyridazine precursors, is considered a promising scaffold in medicinal chemistry. mdpi.comresearchgate.net

Derivatives of the pyridazine-3,4-dicarboxylic acid core are being explored for their biological activities. For instance, the reaction of 3,4-dicarboxy-5,6-diphenylpyridazine derivatives with hydrazine (B178648) can produce isomeric pyridazino[4,5-]pyridazines, a class of fused heterocyclic compounds with potential pharmacological relevance. tandfonline.com The development of novel derivatives from this compound is a promising strategy for discovering new compounds with potential applications in the pharmaceutical and agrochemical sectors. The inherent biological activity of many pyridazine-containing molecules, including antimicrobial and anticancer properties, suggests that derivatives of this compound are worthy of further investigation. nih.govmdpi.com

Continued Exploration as Ligands in Coordination Chemistry

The presence of two adjacent nitrogen atoms in the pyridazine ring, along with the carbonyl oxygen atoms of the ester groups, makes this compound a compelling candidate for use as a ligand in coordination chemistry. Pyridazine-based ligands are known to form stable complexes with a variety of metal ions, leading to the creation of multimetallic structures. rsc.org

The dual donor sites within the molecule allow for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis, built from metal ions or clusters linked together by organic ligands. wikipedia.org While the ester groups may limit direct coordination compared to the corresponding carboxylic acid, they can still participate in complex formation or be hydrolyzed in situ to create more robust frameworks. The geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the pyridazine ligand, opening avenues for the design of functional materials.

Integration into Advanced Materials Science Research

Beyond MOFs, pyridazine derivatives are being investigated for their potential in advanced materials. Heterocyclic aromatic compounds, including pyridazines, can exhibit interesting semiconductor properties. liberty.edu This opens up the possibility of using this compound as a building block for organic electronic materials. Its planar structure and nitrogen-containing aromatic core could be beneficial for applications in this field.

The ability to serve as a versatile linker is a key attribute for its integration into materials science. By connecting metal centers or other organic units, it can contribute to the formation of one-, two-, or three-dimensional structures with tailored properties. wikipedia.org The continued development of synthetic methods to incorporate this molecule into larger polymeric or supramolecular assemblies is an active area of research.

Unexplored Reactivity and Novel Synthetic Pathways

The reactivity of this compound and its derivatives is a subject of ongoing study. The electron-deficient nature of the pyridazine ring enhances its electrophilicity, making it susceptible to nucleophilic substitution reactions that are not observed in analogous pyridine (B92270) systems.

One established synthetic route to a substituted version of this system involves the reaction of diethyl acetylenedicarboxylate (B1228247) with a hydrazone, such as benzilmonohydrazone, to form diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate. tandfonline.com This core structure can then undergo various transformations. For example, alkaline hydrolysis converts the diester to the corresponding dicarboxylic acid, which can be further modified. tandfonline.com Treatment of the dicarboxylic acid with acetyl chloride or thionyl chloride leads to the formation of a furo[3,4-c]pyridazine, demonstrating the potential for intramolecular cyclization. tandfonline.com The study of spirocyclisation reactions, as has been done with the isomeric diethyl pyridazine-4,5-dicarboxylate, could also reveal new reactive pathways for the 3,4-isomer. rsc.org

Table 1: Selected Reactions of the Pyridazine-3,4-dicarboxylate Core

| Reaction Type | Reagents | Product Type | Reference |

| Hydrolysis | Aqueous Base (e.g., NaOH) | Pyridazine-3,4-dicarboxylic acid | tandfonline.com |

| Intramolecular Cyclization | Acetyl Chloride or Thionyl Chloride (on the diacid) | Furo[3,4-c]pyridazine | tandfonline.com |

| Hydrazinolysis | Hydrazine (on Friedel-Crafts acylation products) | Pyridazino[4,5-]pyridazine | tandfonline.com |

| Nucleophilic Substitution | Various Nucleophiles | Substituted Pyridazine Derivatives |

Future research will likely focus on discovering new cycloaddition and cross-coupling reactions to expand the synthetic utility of this compound, enabling the creation of more complex heterocyclic systems. tandfonline.com

Green Chemistry Approaches in Pyridazine-3,4-dicarboxylate Synthesis

In line with modern synthetic chemistry trends, the development of environmentally benign methods for synthesizing pyridazine derivatives is a key future direction. Green chemistry principles emphasize the use of non-toxic solvents, reusable catalysts, and energy-efficient processes. One promising approach is the use of deep eutectic solvents (DES) as biodegradable and recyclable reaction media. nih.gov While this has been successfully applied to the synthesis of other heterocyclic dicarboxylates like styrylquinolines, its application to pyridazine synthesis remains an area for exploration. nih.gov

Furthermore, metal-free synthesis strategies, such as the inverse electron demand Diels-Alder reaction, represent another avenue for greener production of pyridazines. organic-chemistry.org Adapting existing synthetic routes or developing novel pathways that avoid harsh reagents and minimize waste is crucial for the sustainable production of this compound and its derivatives.

Q & A

Basic: What are the established synthetic routes for diethyl pyridazine-3,4-dicarboxylate, and how do reaction conditions influence yield?

This compound is synthesized via cyclocondensation of 2-arylhydrazono-3-oxopropanals with diethyl oxalate under reflux in ethanol. Key factors include:

- Temperature : Reflux (~78°C) ensures sufficient activation energy for cyclization .

- Solvent : Ethanol promotes solubility of intermediates while minimizing side reactions .

- Catalysts : Acidic conditions (e.g., acetic acid) accelerate dehydration steps, but excess acid may degrade esters .

Typical yields range from 60–85%, with impurities arising from incomplete cyclization or ester hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?

- NMR : H NMR shows characteristic signals for ester groups (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and pyridazine protons (δ 8.5–9.0 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm planarity . ORTEP-3 visualizes thermal ellipsoids, aiding in detecting disorder or solvent inclusion .

Basic: What functional group transformations are feasible for this compound in medicinal chemistry?

The ester groups are pivotal for derivatization:

- Hydrolysis : Basic conditions (NaOH/EtOH) yield the dicarboxylic acid, a precursor for amides or metal coordination complexes .

- Nucleophilic substitution : Amines or thiols displace ethoxy groups under mild conditions (e.g., DMF, 60°C) .

- Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives enable aryl/heteroaryl substitutions .

Basic: How is the biological activity of this compound assessed in enzyme inhibition studies?

- Xanthine oxidase assays : Monitor uric acid production spectrophotometrically (λ = 290 nm) with allopurinol as a positive control. IC values are calculated via dose-response curves .

- Molecular docking : AutoDock Vina predicts binding modes, focusing on hydrogen bonds between ester carbonyls and Arg880/Thr1010 residues .

Advanced: How can DFT calculations optimize the electronic properties of this compound derivatives?

- Geometry optimization : B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps, correlating with reactivity. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilicity .

- NBO analysis : Identifies hyperconjugative interactions (e.g., ester lone pairs → pyridazine π* orbitals) that stabilize the molecule .

Advanced: What challenges arise in resolving crystallographic disorder in this compound structures?

- Disordered solvent : SHELXL’s PART instruction isolates electron density for solvent molecules (e.g., ethanol), which are refined isotropically .

- Thermal motion : High ADPs (≥0.08 Å) in ethoxy groups require constraints (e.g., DFIX, FLAT) to maintain geometry .

Advanced: How to reconcile contradictory data on reaction yields for this compound synthesis?

- Variable purity of precursors : GC-MS monitors 2-arylhydrazono-3-oxopropanal purity; impurities >5% reduce yields by 20–30% .

- Moisture sensitivity : Anhydrous ethanol and inert atmospheres (N) prevent ester hydrolysis, improving reproducibility .

Advanced: What green chemistry approaches improve the sustainability of this compound synthesis?

- Solvent-free conditions : Mechanochemical grinding (ball milling) reduces waste, achieving 70% yield in 2 hours .

- Biodegradable solvents : Ethyl lactate replaces DMF in amidation reactions, maintaining efficiency (85% yield) .

Advanced: How does regioselectivity impact the synthesis of substituted pyridazine derivatives from this compound?

- Electrophilic substitution : Nitration (HNO/HSO) favors the 5-position due to electron-deficient pyridazine ring; steric hindrance from esters directs meta substitution .

- Microwave-assisted reactions : Enhance regioselectivity (≥90% at 100°C) by accelerating kinetic control pathways .

Advanced: How do pH and temperature affect the stability of this compound in biological assays?

- Hydrolytic degradation : Half-life (t) decreases from 48 hours (pH 7.4, 25°C) to 2 hours (pH 9, 37°C). Stabilizers like cyclodextrins extend t by 3-fold .

- LC-MS monitoring : Quantifies degradation products (e.g., dicarboxylic acid) using m/z 225.1 [M+H] .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.